Methyl p-toluenesulfonate

Description

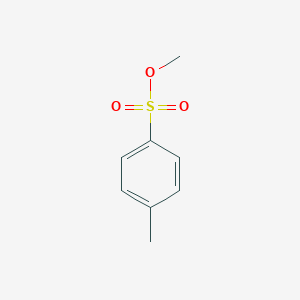

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQUOGPMUUJORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052550 | |

| Record name | Methyl toluene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White vesicant solid; Solidifies at 24 deg C; [Hawley] White or light brown solid; mp = 28-29 deg C; [HSDB] Off-white low melting solid or clear liquid; mp = 27-28 deg C; [MSDSonline] | |

| Record name | Benzenesulfonic acid, 4-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl p-methylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

292 °C @ 760 MM HG | |

| Record name | METHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

306 °F (152 °C) (open cup) | |

| Record name | METHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SLIGHTLY SOL IN PETROLEUM ETHER; SOL IN ETHER; VERY SOL IN ALCOHOL, BENZENE, CHLOROFORM | |

| Record name | METHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.230 @ 25 DEG/25 °C | |

| Record name | METHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.45 (AIR= 1) | |

| Record name | METHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC LEAFLETS OR PRISMS FROM ETHER-PETROLEUM ETHER, LIGHT BROWN CRYSTALS, WHITE DAMP CRYSTALS | |

CAS No. |

80-48-8 | |

| Record name | Methyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl toluene-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SU69KI68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

28-29 °C | |

| Record name | METHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methyl p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and reactive properties of methyl p-toluenesulfonate, a versatile reagent in organic synthesis.

Methyl p-toluenesulfonate, also known as methyl tosylate, is a crucial organic compound widely utilized in chemical research and the pharmaceutical industry. Its efficacy as a potent methylating agent makes it an indispensable tool in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a thorough overview of its core properties, detailed experimental protocols for its synthesis and application, and essential safety information for its handling.

Core Physical and Chemical Properties

Methyl p-toluenesulfonate is a white to slightly yellow solid at room temperature, often appearing as a colorless to light yellow liquid upon melting. It is characterized by its hygroscopic nature and sensitivity to moisture.

Table 1: Physical Properties of Methyl p-Toluenesulfonate

| Property | Value | Reference(s) |

| CAS Number | 80-48-8 | [1][2] |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Appearance | White to yellow solid or colorless to light yellow liquid | [3] |

| Melting Point | 25-28 °C (lit.) | [1] |

| Boiling Point | 144-145 °C at 5 mmHg (lit.) | [1] |

| Density | 1.234 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5172 (lit.) | [1] |

| Vapor Pressure | 1 mmHg at 20 °C | [1] |

| Flash Point | >230 °F | [1] |

Table 2: Solubility of Methyl p-Toluenesulfonate

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Chloroform | Slightly Soluble | [1] |

| Ether | Soluble | [4] |

| Benzene (B151609) | Soluble | [2] |

| Ethanol | Soluble | [3] |

| Petroleum Ether | Slightly Soluble | [4] |

Chemical Reactivity and Applications

The primary utility of methyl p-toluenesulfonate lies in its capacity as a powerful and selective methylating agent in organic synthesis. The p-toluenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the methyl group is transferred to a variety of nucleophiles.[3][5]

Key applications include:

-

Pharmaceutical Synthesis: It is employed in the synthesis of APIs, where the introduction of a methyl group can significantly alter the pharmacological properties of a molecule.[3][6]

-

Dye Manufacturing: Methyl p-toluenesulfonate serves as a key intermediate in the production of various dyes.[5][6]

-

Organic Synthesis: It is a versatile reagent for the methylation of phenols, amines, and other nucleophilic substrates.[3]

-

Catalysis: It can act as a catalyst in certain industrial processes, such as in the production of alkyd resins.[1][6]

Experimental Protocols

Synthesis of Methyl p-Toluenesulfonate from p-Toluenesulfonyl Chloride and Methanol

This protocol is a standard laboratory procedure for the preparation of methyl p-toluenesulfonate.

Materials:

-

p-Toluenesulfonyl chloride

-

Methanol

-

25% Sodium hydroxide (B78521) solution

-

Benzene (or other suitable extraction solvent like diethyl ether)

-

5% Potassium carbonate solution

-

Water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

Round-bottom flask equipped with a magnetic stirrer and addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve p-toluenesulfonyl chloride in methanol. The reaction should be cooled in an ice bath to maintain a temperature below 25 °C.[1][2][7]

-

Slowly add a 25% sodium hydroxide solution dropwise from the addition funnel while vigorously stirring the mixture. The temperature must be carefully controlled and kept below 25 °C throughout the addition.[1][2][7]

-

Monitor the pH of the reaction mixture. Stop the addition of the sodium hydroxide solution when the pH reaches 9.[1][7]

-

Continue stirring the mixture for an additional 2 hours at the same temperature.[1][7]

-

Allow the mixture to stand overnight. Two layers will form.[1][7]

-

Separate the lower layer, which contains the product. Extract the upper aqueous layer with benzene (or another suitable organic solvent).[1][7]

-

Combine the organic extracts with the lower layer. Wash the combined organic phase sequentially with water and a 5% potassium carbonate solution.[1][7]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain pure methyl p-toluenesulfonate.[1][7]

O-Methylation of a Phenol: Synthesis of Anisole from Phenol

This protocol provides a representative example of an O-methylation reaction using methyl p-toluenesulfonate.

Materials:

-

Phenol

-

Methyl p-toluenesulfonate

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add phenol, potassium carbonate, and acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl p-toluenesulfonate to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield anisole.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of methyl p-toluenesulfonate typically shows four distinct signals. A singlet for the methyl group attached to the aromatic ring (Ar-CH₃) appears around 2.4 ppm. The protons on the aromatic ring appear as two doublets in the range of 7.3-7.8 ppm, characteristic of a para-substituted benzene ring. A singlet for the methyl group of the ester (O-CH₃) is observed around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons, with the ester methyl carbon appearing further downfield. The aromatic carbons will show four distinct signals, with the carbon attached to the sulfur atom being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum of methyl p-toluenesulfonate displays characteristic absorption bands. Strong bands are observed for the asymmetric and symmetric stretching of the S=O bonds of the sulfonate group, typically in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and methyl groups are seen around 2900-3100 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) for methyl p-toluenesulfonate is observed at m/z 186. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 155 (the tosyl cation), and the formation of the tropylium (B1234903) ion at m/z 91.

Safety, Handling, and Disposal

Methyl p-toluenesulfonate is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed or inhaled and is a strong irritant to the skin and eyes.[3] It is also a suspected mutagen and potential carcinogen.[3]

-

Personal Protective Equipment (PPE): When handling methyl p-toluenesulfonate, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] All manipulations should be carried out in a well-ventilated fume hood.[8]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is incompatible with strong oxidizing agents, strong bases, and nucleophiles.[3]

-

Disposal: Dispose of methyl p-toluenesulfonate and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10]

This guide provides a foundational understanding of the properties and applications of methyl p-toluenesulfonate for professionals in research and drug development. Adherence to the detailed protocols and safety guidelines is paramount for its effective and safe utilization in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. web.uri.edu [web.uri.edu]

- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]

Synthesis of Methyl p-Toluenesulfonate from p-Toluenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl p-toluenesulfonate (methyl tosylate) from p-toluenesulfonyl chloride. Methyl p-toluenesulfonate is a crucial reagent in organic synthesis, primarily utilized as a methylating agent in the pharmaceutical and fine chemical industries.[1][2][3] Its application offers a milder and more selective alternative to other methylating agents like methyl iodide.[1] This document provides a comprehensive overview of the synthetic methodologies, quantitative data, and detailed experimental protocols.

Reaction Overview

The synthesis of methyl p-toluenesulfonate is typically achieved through the esterification of p-toluenesulfonyl chloride with methanol (B129727).[2][3][4] This reaction is commonly facilitated by a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

CH₃C₆H₄SO₂Cl + CH₃OH → CH₃C₆H₄SO₃CH₃ + HCl

The selection of the base and reaction conditions can influence the reaction rate, yield, and purity of the final product. Common bases employed include sodium hydroxide[1][5][6], pyridine[1][7], and potassium carbonate[5][8].

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported experimental procedures for the synthesis of methyl p-toluenesulfonate.

Table 1: Reagent Quantities and Yields

| p-Toluenesulfonyl Chloride (moles) | Methanol (moles) | Base (moles) | Base Type | Yield (%) | Reference |

| 1.0 | Excess | 1.0 | Sodium Hydroxide (B78521) | ~75 (crude) | [9] |

| 0.2 | Excess | 0.2 | Sodium Hydroxide | 88 | [10] |

| 0.075 | Excess | - (Pyridine as solvent) | Pyridine (B92270) | 96 | [11] |

| Not specified | Excess | Not specified | Potassium Carbonate | High | [8] |

Table 2: Reaction Conditions

| Base | Solvent | Temperature (°C) | Reaction Time | Reference |

| Sodium Hydroxide | Methanol | < 25 | 2 hours + overnight stirring | [1][5][6] |

| Sodium Hydroxide | Methanol | 20-25 | 1 hour (addition) | [10] |

| Pyridine | Pyridine | < 25 | 3 hours | [11] |

| Potassium Carbonate | Methanol | Not specified | 5 minutes (grinding) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of methyl p-toluenesulfonate based on established procedures.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol is a widely cited method for the preparation of methyl p-toluenesulfonate.[1][5][6][9][12]

Materials:

-

p-Toluenesulfonyl chloride

-

Methanol

-

25% Sodium hydroxide solution

-

Benzene (B151609) (for extraction)

-

5% Potassium carbonate solution

-

Water

-

Anhydrous drying agent (e.g., potassium carbonate)

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in methanol.

-

Cool the flask in an ice-salt bath to maintain the temperature below 25 °C.[1][5][6]

-

Slowly add a 25% sodium hydroxide solution dropwise from the dropping funnel while stirring vigorously. Monitor the pH of the reaction mixture.

-

Continue the addition of the sodium hydroxide solution until the pH of the mixture reaches 9.[1][5][6]

-

After the addition is complete, continue stirring the mixture for an additional 2 hours and then leave it to stand overnight.[1][5][6]

-

Separate the lower layer containing the product. Extract the upper aqueous layer with benzene.[1][5][6]

-

Combine the benzene extract with the lower product layer.

-

Wash the combined organic layer sequentially with water and a 5% potassium carbonate solution.[1][5][6]

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent by distillation.

-

Purify the resulting crude methyl p-toluenesulfonate by vacuum distillation to obtain the final product.[1][5]

Protocol 2: Synthesis using Pyridine

This method utilizes pyridine as both the base and the solvent.[11]

Materials:

-

p-Toluenesulfonyl chloride

-

Pyridine

-

10% Potassium carbonate solution

-

Chloroform (B151607) (for extraction)

-

Water

Procedure:

-

In a flask, dissolve the alcohol (in this case, methanol would be the substrate, though the reference uses a more complex alcohol) in pyridine and cool the solution to 10 °C.

-

Add p-toluenesulfonyl chloride portion-wise over 30 minutes, ensuring the temperature remains below 25 °C.[11]

-

Stir the reaction mixture at 25 °C for 3 hours.[11]

-

After the reaction is complete, add a cold solution of 10% potassium carbonate.

-

Extract the mixture with chloroform.[11]

-

Wash the combined organic extracts with water, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the product.[11]

Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol (methanol) acts as the nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The base then deprotonates the resulting intermediate to yield the final product.

Caption: Reaction mechanism for the synthesis of methyl p-toluenesulfonate.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of methyl p-toluenesulfonate.

Caption: General experimental workflow for methyl p-toluenesulfonate synthesis.

Safety Considerations

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methyl p-toluenesulfonate is a potent alkylating agent and is considered a suspected carcinogen.[10] Handle with extreme care and avoid inhalation, ingestion, and skin contact.

-

Sodium hydroxide and pyridine are corrosive and should be handled with appropriate care.

-

Organic solvents such as benzene and chloroform are flammable and toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of methyl p-toluenesulfonate from p-toluenesulfonyl chloride is a well-established and versatile reaction in organic chemistry. By carefully controlling the reaction conditions, particularly temperature and pH, high yields of the desired product can be achieved. The choice of base can be adapted depending on the specific requirements of the synthesis and available resources. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. prepchem.com [prepchem.com]

- 12. bdmaee.net [bdmaee.net]

Unveiling the Chemistry of Methyl p-Toluenesulfonate (CAS 80-48-8): A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, applications, and safety considerations of methyl p-toluenesulfonate, a versatile reagent in organic chemistry and pharmaceutical development.

Methyl p-toluenesulfonate, commonly referred to as methyl tosylate, is a significant organic compound with the CAS number 80-48-8. It serves as a cornerstone reagent in a multitude of chemical transformations, most notably as a potent methylating agent. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, key applications in organic and medicinal chemistry, and critical safety information for laboratory and industrial settings.

Core Chemical Information

Methyl p-toluenesulfonate is the methyl ester of p-toluenesulfonic acid. Its chemical structure and fundamental properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [2] |

| Melting Point | 25-28 °C | [1] |

| Boiling Point | 144-145 °C at 5 mmHg | [1] |

| Density | 1.234 g/mL at 25 °C | [1] |

| Solubility | Soluble in alcohol, ether, and benzene (B151609); insoluble in water. | [2] |

| Vapor Pressure | 1 mmHg (20 °C) | [1] |

| Refractive Index | n20/D 1.5172 | [1] |

Synthesis and Purification: Detailed Experimental Protocols

The most common and efficient method for the synthesis of methyl p-toluenesulfonate is the esterification of p-toluenesulfonyl chloride with methanol (B129727) in the presence of a base.[1][3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a typical laboratory-scale synthesis of methyl p-toluenesulfonate.

Materials:

-

p-Toluenesulfonyl chloride

-

Methanol

-

25% Sodium hydroxide (B78521) solution

-

Benzene

-

5% Potassium carbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve p-toluenesulfonyl chloride in methanol.

-

Slowly add a 25% sodium hydroxide solution dropwise to the stirred mixture, maintaining the temperature below 25 °C.[1]

-

Monitor the pH of the reaction mixture and stop the addition of the base when the pH reaches 9.[1]

-

Continue stirring the mixture for an additional 2 hours at room temperature, and then let it stand overnight.[1]

-

Transfer the reaction mixture to a separatory funnel. The lower layer contains the product. Separate the layers.[1]

-

Extract the upper aqueous layer with benzene. Combine the benzene extract with the previously separated lower layer.[1]

-

Wash the combined organic layers sequentially with water and a 5% potassium carbonate solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the benzene.

-

The crude product is then purified by vacuum distillation to yield the final product.[1]

Purification Protocol: Recrystallization

For obtaining high-purity methyl p-toluenesulfonate, recrystallization can be employed.

Procedure:

-

Dissolve the crude methyl p-toluenesulfonate in a minimal amount of a hot solvent mixture, such as ethanol (B145695) and water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Applications in Chemical Synthesis and Drug Development

Methyl p-toluenesulfonate is a versatile reagent with broad applications, primarily as a methylating agent in organic synthesis.[2] Its utility extends to the pharmaceutical industry, dye manufacturing, and general organic synthesis.[4]

Methylation Agent in Organic Synthesis

The primary application of methyl p-toluenesulfonate is as a source of a methyl group in nucleophilic substitution reactions. It is often preferred over other methylating agents like methyl iodide due to its higher boiling point, lower volatility, and often better selectivity. It is used to methylate a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.

Role in Pharmaceutical Synthesis

In the realm of drug development, methyl p-toluenesulfonate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its ability to introduce a methyl group with high efficiency is crucial for building the molecular architecture of complex drug molecules.

While specific proprietary synthesis routes are often not publicly disclosed, the literature indicates its potential use in the synthesis of various pharmaceuticals. For example, it is a potential impurity in the synthesis of drugs where p-toluenesulfonic acid is used as a catalyst or in salt formation in the presence of methanol, such as in the case of Pemetrexed sodium.[6] It is also a known genotoxic impurity that needs to be carefully monitored and controlled in the final drug product.

The synthesis of the cerebrovascular drug Vinpocetine (B1683063) involves multiple steps where methylation could be a key transformation, although the direct use of methyl p-toluenesulfonate is not explicitly detailed in all publicly available synthesis routes.[7][8] Similarly, in the synthesis of the antibiotic Roxithromycin (B50055), various methylation steps are required, highlighting the importance of methylating agents in its production.[9]

Biological Activity and Signaling Pathways

It is critical to note that extensive literature searches did not reveal any evidence of methyl p-toluenesulfonate being directly involved in biological signaling pathways. Its role in the context of biology and medicine is primarily that of a synthetic reagent and a potential genotoxic impurity. The term "signaling pathways" is not applicable to its function. The following diagram illustrates its role in a general chemical transformation rather than a biological pathway.

Caption: General workflow for the synthesis of methyl p-toluenesulfonate.

Safety and Toxicology

Methyl p-toluenesulfonate is a hazardous substance and must be handled with appropriate safety precautions. It is toxic by ingestion and inhalation and is a strong irritant to the skin and eyes.[10]

| Safety Data | Value | References |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction) | [11] |

| Precautionary Statements | P260, P272, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338 | [11] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, and a respirator with an appropriate cartridge. Work should be conducted in a well-ventilated fume hood. | [10] |

| LD50 (Oral, Rat) | 341 mg/kg | [11] |

Genotoxicity

A significant concern in the pharmaceutical industry is the potential for methyl p-toluenesulfonate to be a genotoxic impurity (GTI).[12] Genotoxic impurities can damage DNA and are potentially carcinogenic. As such, regulatory agencies have set strict limits for their presence in APIs. The Ames test, a common assay for mutagenicity, has shown positive results for methyl p-toluenesulfonate in Salmonella typhimurium strain TA100.[4][13]

Analytical Methodologies

The detection and quantification of methyl p-toluenesulfonate, especially at trace levels as a GTI in pharmaceuticals, is crucial. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely used and validated method for this purpose.[6]

Experimental Protocol: HPLC-UV Analysis of Methyl p-Toluenesulfonate Impurity

This protocol provides a general framework for the analysis of methyl p-toluenesulfonate as an impurity in an API.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Methyl p-toluenesulfonate reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the methyl p-toluenesulfonate reference standard in methanol. From this stock, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Dissolve a precisely weighed amount of the API sample in a suitable solvent (e.g., methanol) to a known concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

-

Detection Wavelength: Typically around 225 nm.[6]

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of methyl p-toluenesulfonate present by comparing its peak area to the calibration curve.

Caption: Workflow for the detection of methyl p-toluenesulfonate as a genotoxic impurity.

Conclusion

Methyl p-toluenesulfonate (CAS 80-48-8) is a powerful and versatile methylating agent with significant applications in organic synthesis and the pharmaceutical industry. Its efficient synthesis and reactivity make it a valuable tool for chemists. However, its hazardous nature and potential as a genotoxic impurity necessitate careful handling, rigorous purification, and sensitive analytical monitoring, particularly in the context of drug development. This guide provides a foundational understanding of this important chemical for researchers and professionals in the field.

References

- 1. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. What are the common synthesis methods of Methyl O/p - Toluenesulfonate? - Blog [nuomengchemical.com]

- 4. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1004591B1 - Process for preparing roxithromycin and derivatives thereof - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. future4200.com [future4200.com]

The Tosylate Group: A Quintessential Leaving Group in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of organic synthesis, the strategic manipulation of functional groups is paramount to achieving desired molecular architectures and therapeutic agents. Among the myriad of synthetic tools available, the transformation of a poor leaving group, such as a hydroxyl group, into an excellent one is a frequent and critical challenge. The p-toluenesulfonyl (tosyl) group, and its resulting tosylate ester, stands as a cornerstone in this regard. This technical guide provides a comprehensive overview of the tosylate group's exceptional leaving group ability, delving into the fundamental chemical principles that govern its reactivity. We present a consolidated summary of quantitative data, comparing the tosylate to other common leaving groups, and provide detailed experimental protocols for its installation and for the kinetic analysis of its departure. Furthermore, we illustrate its critical role in complex synthetic pathways, including pharmaceutical manufacturing and advanced chemical biology, through detailed diagrams. This guide is intended to serve as a thorough resource for researchers, scientists, and drug development professionals, enabling the effective application of tosylate chemistry in their synthetic endeavors.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution and elimination reactions because its departure would generate the hydroxide (B78521) ion (HO⁻), a strong base.[1] A fundamental principle of leaving group ability is that good leaving groups are weak bases, as this implies they are stable in their anionic form and can effectively stabilize the negative charge they acquire upon heterolytic bond cleavage.[2]

The exceptional efficacy of the tosylate group (TsO⁻) as a leaving group is rooted in the high stability of the tosylate anion. This stability is a direct consequence of the strong acidity of its conjugate acid, p-toluenesulfonic acid (TsOH).[3] The strong acidity of TsOH is attributed to two primary factors:

-

Resonance Delocalization: The negative charge on the tosylate anion is extensively delocalized across the three oxygen atoms of the sulfonate group through resonance. This dispersal of charge significantly stabilizes the anion, rendering it a very weak base and, consequently, an excellent leaving group.[3]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further contribute to the stabilization of the negative charge on the anion.[1]

The conversion of an alcohol to a tosylate ester is a pivotal transformation that replaces the poor hydroxyl leaving group with the highly effective tosylate group, thereby activating the carbon atom for subsequent nucleophilic attack.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed by comparing the pKa values of their conjugate acids and the relative rates of reactions in which they participate. A lower pKa value indicates a stronger acid, which in turn signifies a more stable conjugate base and thus a better leaving group.

Acidity of Conjugate Acids

The table below provides a comparison of the approximate pKa values of the conjugate acids of various common leaving groups.

| Leaving Group | Abbreviation | Conjugate Acid | Approximate pKa of Conjugate Acid | Reference(s) |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | [4] |

| Tosylate | -OTs | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | [4][5] |

| Mesylate | -OMs | Methanesulfonic Acid (MsOH) | ~ -1.9 | [4] |

| Iodide | I⁻ | Hydroiodic Acid (HI) | ~ -10 | [6] |

| Bromide | Br⁻ | Hydrobromic Acid (HBr) | ~ -9 | [5] |

| Chloride | Cl⁻ | Hydrochloric Acid (HCl) | ~ -7 | [5] |

| Water | H₂O | Hydronium Ion (H₃O⁺) | ~ -1.7 | [5] |

| Hydroxide | HO⁻ | Water (H₂O) | ~ 15.7 | [5] |

As the data indicates, sulfonic acids are significantly more acidic than hydrohalic acids (with the exception of HI), making their conjugate bases, the sulfonates, excellent leaving groups. Among the sulfonates, the triflate group is exceptionally effective due to the powerful electron-withdrawing effect of the trifluoromethyl group. The tosylate group offers a balance of high reactivity and practical handling advantages.[3]

Relative Reaction Rates in Nucleophilic Substitution

A more direct measure of leaving group ability is the comparison of reaction rates for a standardized substrate under identical conditions. The following table summarizes the relative rates for a typical Sₙ2 reaction.

| Leaving Group | Abbreviation | Relative Sₙ2 Reaction Rate (approximate) | Reference(s) |

| Triflate | -OTf | ~30,000 - 60,000 | [7] |

| Tosylate | -OTs | ~0.7 - 1 | [8] |

| Mesylate | -OMs | 1 | [8] |

| Iodide | I⁻ | ~0.01 | [8] |

| Bromide | Br⁻ | ~0.001 | [8] |

| Chloride | Cl⁻ | ~0.0001 | [8] |

Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent.[3] The data clearly demonstrates that sulfonate esters, including tosylates, are significantly better leaving groups than halides in Sₙ2 reactions. While triflates exhibit the highest reactivity, tosylates and mesylates offer a good balance of reactivity and stability, making them widely used in organic synthesis.[7]

Experimental Protocols

Precise and reliable experimental procedures are critical for the successful application of tosylate chemistry.

General Protocol for the Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to its corresponding tosylate ester.

Materials:

-

Primary alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq)

-

Pyridine (B92270) (as solvent and base) or Dichloromethane (DCM) as solvent and Triethylamine (B128534) (TEA) (1.5 - 2.0 eq) as base

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

-

Ice bath

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in an excess of cold (0 °C) pyridine or in DCM.

-

To the stirred solution, slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C. If using DCM as a solvent, add triethylamine (1.5 - 2.0 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for several hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold 1 M HCl and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the crude product by recrystallization or flash column chromatography on silica (B1680970) gel as required.[1]

Stereochemical Outcome: The tosylation of an alcohol proceeds with retention of stereochemistry at the carbon center, as the C-O bond of the alcohol is not broken during the reaction.[9]

Protocol for Kinetic Comparison of Leaving Group Ability (Tosylate vs. Bromide)

This protocol outlines a general methodology for comparing the rates of a nucleophilic substitution reaction of an alkyl tosylate with the corresponding alkyl bromide.[3]

Objective: To determine the relative rates of nucleophilic substitution of an alkyl tosylate and an alkyl bromide with a common nucleophile.

Materials:

-

Alkyl tosylate (e.g., 1-butyl tosylate)

-

Alkyl bromide (e.g., 1-bromobutane)

-

Sodium azide (B81097) (NaN₃, nucleophile)

-

Dimethylformamide (DMF, polar aprotic solvent)

-

Internal standard (e.g., dodecane)

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

-

Thermostated reaction vessel

Procedure:

-

Prepare two separate, identical stock solutions of sodium azide and an internal standard in DMF.

-

In two separate thermostated reaction vessels maintained at a constant temperature (e.g., 60 °C), add the stock solution.

-

At time t=0, add the alkyl tosylate to one vessel and the alkyl bromide to the other, ensuring the same initial concentration of the electrophile in both reactions.

-

At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction (e.g., by dilution with cold water and extraction), and analyze the organic layer by GC or HPLC.

-

Monitor the disappearance of the starting material and the appearance of the product over time.

Data Analysis:

-

Plot the concentration of the alkyl sulfonate and alkyl bromide versus time for both reactions.

-

Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.

-

The relative rate of reaction is the ratio of the initial rates.

Visualization of Tosylates in Complex Systems

The utility of the tosylate group is best appreciated in the context of multi-step synthesis and advanced chemical biology applications.

Role in Pharmaceutical Synthesis: The Case of Oseltamivir (B103847) (Tamiflu®)

The industrial synthesis of the antiviral drug oseltamivir (Tamiflu®) from shikimic acid involves key steps where sulfonate esters (mesylates, which are functionally similar to tosylates) are employed to control stereochemistry during nucleophilic substitution.[10]

Caption: Simplified workflow for the synthesis of Oseltamivir, highlighting the role of sulfonate esters.

Advanced Application: Ligand-Directed Tosyl (LDT) Chemistry

Ligand-Directed Tosyl (LDT) chemistry is an innovative technique for the specific labeling of native proteins in living cells. This method utilizes a reagent where a ligand that binds to a target protein is connected to a chemical probe via a tosylate group.[7]

Caption: Mechanism of Ligand-Directed Tosyl (LDT) chemistry for protein labeling.

Practical Considerations: Handling and Safety

p-Toluenesulfonyl chloride (TsCl) is the most common reagent for introducing the tosyl group. It is a moisture-sensitive solid and should be handled in a dry environment.[11] Tosylates, particularly those derived from small alcohols, are potent alkylating agents and should be handled with appropriate personal protective equipment, as they are potentially carcinogenic.[12] Alkyl tosylates are often crystalline solids, which makes them easier to handle, purify, and store compared to their often volatile and toxic liquid alkyl halide counterparts.[3] For some applications, p-toluenesulfonic anhydride (B1165640) can be a useful alternative to tosyl chloride, sometimes offering milder reaction conditions.[13]

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into an excellent one, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions. The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness. The ability to perform this conversion with retention of stereochemistry, followed by Sₙ2 displacement with inversion, provides a robust strategy for stereochemical control. From the synthesis of complex pharmaceuticals to the development of cutting-edge chemical biology probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers and drug development professionals to build the molecules that advance science and medicine.[1]

References

- 1. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ligand-directed tosyl chemistry for selective native protein labeling in vitro, in cells, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Solved Using the pKa values of the conjugate acids of the | Chegg.com [chegg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ligand-Directed Tosyl Chemistry for Selective Native Protein Labeling In Vitro, In Cells, and In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 11. bbzblog.wordpress.com [bbzblog.wordpress.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. p-Toluenesulfonic anhydride - Enamine [enamine.net]

The Genesis and Evolution of Tosylate Esters in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tosylate ester, a seemingly ubiquitous functional group in modern organic synthesis, possesses a rich and impactful history. Its development revolutionized the field by providing a reliable method for converting poorly reactive alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions. This technical guide delves into the historical origins of tosylate esters, presents key quantitative data on their reactivity, provides a detailed historical experimental protocol for their preparation, and illustrates their fundamental role in synthetic chemistry.

A Historical Overview: From a Novel Abbreviation to a Synthetic Staple

The story of the tosylate ester begins not with a dramatic discovery, but with a practical proposal for nomenclature. In 1933, German chemists Kurt Hess and Robert Pfleger, while working on the reactions of p-toluenesulfonyl chloride with carbohydrates, proposed the term "tosyl" as a convenient abbreviation for the p-toluenesulfonyl group.[1] This simple suggestion marked the beginning of the widespread adoption of this terminology and, more importantly, the recognition of the unique utility of the corresponding esters.

Prior to the popularization of tosylates, the conversion of alcohols into suitable substrates for substitution reactions was often fraught with difficulties, frequently requiring harsh acidic conditions that could lead to unwanted side reactions and rearrangements. The introduction of the tosylate group provided a milder and more controlled method for activating alcohols. The key to the tosylate's effectiveness lies in its nature as the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This inherent stability makes the tosylate anion an excellent leaving group, readily displaced by a wide range of nucleophiles.[2]

A pivotal moment in the establishment of tosylate chemistry was the publication of "On Esters of p-Toluenesulfonic Acid" by R. S. Tipson in a 1944 issue of the Journal of Organic Chemistry.[2] This paper provided a comprehensive overview of the preparation and properties of tosylate esters, solidifying their importance and providing a foundational experimental framework for their use in the broader organic chemistry community.

Quantitative Analysis of Leaving Group Ability

The efficacy of a leaving group is a critical factor in the kinetics of nucleophilic substitution and elimination reactions. The data presented below summarizes the leaving group ability of the tosylate anion (-OTs) in comparison to other common leaving groups.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of SN2 Reaction (vs. I-) |

| Tosylate (OTs-) | p-Toluenesulfonic acid | -2.8 | ~0.4 |

| Iodide (I-) | Hydroiodic acid | -10 | 1 |

| Bromide (Br-) | Hydrobromic acid | -9 | ~0.05 |

| Chloride (Cl-) | Hydrochloric acid | -7 | ~0.001 |

| Hydroxide (B78521) (OH-) | Water | 15.7 | Very Slow |

Note: Relative rates are approximate and can vary with substrate, solvent, and nucleophile.

The data clearly illustrates the superior leaving group ability of the tosylate anion compared to halides (with the exception of iodide in some contexts) and, most notably, the hydroxide ion. This quantitative comparison underscores the transformative impact of tosylation on the synthetic utility of alcohols.

Historical Experimental Protocol: The Tosylation of an Alcohol (Circa 1944)

The following protocol is based on the methodologies described by R. S. Tipson in his seminal 1944 paper and represents a typical procedure from that era.

Objective: To convert a primary or secondary alcohol into its corresponding p-toluenesulfonate (tosylate) ester.

Materials:

-

Alcohol (1.0 equivalent)

-

p-Toluenesulfonyl chloride (TsCl, 1.1 - 1.5 equivalents)

-

Anhydrous pyridine (B92270) (solvent and acid scavenger)

-

Ice

-

Crushed ice

-

Cold, dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of the alcohol in a moderate excess of cold, anhydrous pyridine is prepared in a flask equipped with a mechanical stirrer and a cooling bath.

-

To this cooled and stirred solution, a slight excess of p-toluenesulfonyl chloride is added in small portions. The temperature of the reaction mixture is maintained at or below 0°C throughout the addition.

-

After the addition of the p-toluenesulfonyl chloride is complete, the reaction mixture is allowed to stand at a low temperature (e.g., in a refrigerator) for a period of 24 to 48 hours.

-

Upon completion of the reaction, the mixture is poured onto a sufficient quantity of crushed ice.

-

The resulting mixture is then treated with cold, dilute hydrochloric acid until the solution is acidic to Congo red paper, which neutralizes the excess pyridine.

-

The crude tosylate ester, which often separates as a solid or an oil, is collected by filtration or extracted with diethyl ether.

-

If extracted with ether, the ethereal solution is washed successively with cold water, cold dilute hydrochloric acid, cold saturated sodium bicarbonate solution, and finally with cold water.

-

The ether solution is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude tosylate ester.

-

The crude product may be purified by recrystallization from a suitable solvent, such as methanol (B129727) or petroleum ether.

Key Considerations from the Historical Context:

-

Pyridine was the solvent and base of choice, acting to catalyze the reaction and neutralize the hydrochloric acid byproduct.

-

Reaction times were often long, with reactions proceeding for 24 hours or more at low temperatures.

-

Workup procedures were extensive, involving multiple acid-base washes to remove pyridine and unreacted starting materials.

-

Characterization of the products relied heavily on melting point determination and elemental analysis.

The Role of Tosylates in Nucleophilic Substitution: A Mechanistic View

The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution reactions. The tosylation process itself proceeds with retention of stereochemistry at the alcoholic carbon. The subsequent SN2 reaction with a nucleophile then occurs with inversion of stereochemistry. This two-step sequence provides a reliable method for the stereocontrolled transformation of alcohols.

Caption: Transformation of an alcohol to a tosylate and subsequent SN2 reaction.

Conclusion

The introduction of the tosylate ester represents a landmark development in the history of organic chemistry. From its humble origins as a convenient abbreviation, the "tosyl" group has become an indispensable tool for synthetic chemists. Its ability to transform a poorly reactive alcohol into a substrate with an excellent leaving group has enabled countless complex molecular syntheses and continues to be a cornerstone of modern organic chemistry, from academic research to industrial drug development. The foundational work of early pioneers laid the groundwork for the sophisticated synthetic strategies that are now commonplace in the modern laboratory.

References

"Methyl p-toluenesulfonate solubility in organic solvents"

An In-depth Technical Guide to the Solubility of Methyl p-Toluenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl p-toluenesulfonate (also known as methyl tosylate), a crucial reagent in organic synthesis. While precise quantitative solubility data is limited in publicly available literature, this document consolidates existing qualitative information, outlines a detailed experimental protocol for determining solubility, and presents key physicochemical properties to support laboratory work.

Physicochemical Properties

Methyl p-toluenesulfonate is a sulfonate ester widely used as a methylating agent in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] It exists as a white to slightly yellow low-melting solid or a colorless to pale yellow liquid at room temperature.[3][4]

Table 1: Physicochemical Properties of Methyl p-Toluenesulfonate

| Property | Value | References |

| CAS Number | 80-48-8 | [3] |

| Molecular Formula | C₈H₁₀O₃S | [5] |

| Molecular Weight | 186.23 g/mol | [5] |

| Appearance | White to yellow liquid or low-melting solid | [4][6] |

| Melting Point | 25-29 °C | [5][6] |

| Boiling Point | 292 °C @ 760 mmHg; 144-145 °C @ 5 mmHg | [5][6] |

| Density | 1.234 g/mL at 25 °C | [6] |

| Vapor Pressure | 1 mmHg at 20 °C | [6] |

| Flash Point | >110 °C (>230 °F) | [4][6] |

Solubility Profile

Methyl p-toluenesulfonate's solubility is dictated by its molecular structure, which includes a polar sulfonate group and a nonpolar aromatic ring.[7] This duality allows it to dissolve in a range of organic solvents, particularly those with moderate to high polarity.[7]

Qualitative Solubility in Organic Solvents

The following table summarizes the qualitative solubility of methyl p-toluenesulfonate as reported in various chemical handbooks and databases.

Table 2: Qualitative Solubility of Methyl p-Toluenesulfonate

| Solvent | Solubility Description | References |

| Alcohols (general) | Very Soluble | |

| Ethanol | Soluble | [1][3][8] |

| Methanol | Slightly Soluble | [4][6] |

| Benzene | Very Soluble / Soluble | [1][3][4][5][9] |

| Chloroform | Very Soluble / Slightly Soluble | [4][5][6][9] |

| Diethyl Ether | Soluble | [1][3][4][5][9] |

| Acetone | Soluble | [3][8] |

| Dichloromethane | Soluble | [8] |

| Petroleum Ether | Slightly Soluble | [9] |

| Hexane | Limited Solubility |

Solubility in Water

Methyl p-toluenesulfonate is generally described as insoluble in water.[1][3][4][5][6][9] One source provides a quantitative value, stating its water solubility is 0.865 g/L at 20 °C.

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the experimental determination of methyl p-toluenesulfonate solubility in an organic solvent using the isothermal equilibrium method. This common technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Principle

A supersaturated solution of methyl p-toluenesulfonate in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated liquid phase is determined analytically.

Materials and Equipment

-

Methyl p-toluenesulfonate (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps (B75204) (e.g., 20 mL glass vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid methyl p-toluenesulfonate to a series of vials. The amount should be more than enough to achieve saturation, ensuring a solid phase remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial or volumetric flask. This step must be performed quickly to prevent temperature changes that could alter solubility.

-

Concentration Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of methyl p-toluenesulfonate. A pre-established calibration curve is required for this quantification.

-

-

Data Calculation: Calculate the solubility using the determined concentration and dilution factor. Express the results in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions

-

Methyl p-toluenesulfonate is toxic and a strong irritant to the skin and eyes.[3] Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both methyl p-toluenesulfonate and the chosen organic solvent before beginning the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of methyl p-toluenesulfonate.

References

- 1. haihangchem.com [haihangchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl p-toluenesulfonate CAS#: 80-48-8 [m.chemicalbook.com]

- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility of methyl p-toluenesulfonate-Chongqing Pengsheng Industrial Co.,Ltd. [cq-pengsheng.com]

- 9. Methyl p-toluenesulfonate, 98% | Fisher Scientific [fishersci.ca]

Spectroscopic Analysis of Methyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for methyl p-toluenesulfonate. Detailed experimental protocols and data interpretation are included to support research and development activities.

Spectroscopic Data

The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for methyl p-toluenesulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of methyl p-toluenesulfonate is characterized by distinct signals corresponding to the aromatic and methyl protons. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | Doublet (d) | 2H | Ar-H (ortho to SO₂R) |

| 7.35 | Doublet (d) | 2H | Ar-H (meta to SO₂R) |

| 3.77 | Singlet (s) | 3H | O-CH₃ |

| 2.45 | Singlet (s) | 3H | Ar-CH₃ |

Note: The coupling constant (J) for the aromatic protons is approximately 8.2 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | Ar-C (quaternary, attached to S) |

| 134.4 | Ar-C (quaternary, attached to CH₃) |

| 129.8 | Ar-CH (meta to SO₂R) |

| 127.8 | Ar-CH (ortho to SO₂R) |

| 55.6 | O-CH₃ |

| 21.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of methyl p-toluenesulfonate displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1360 | Strong | Asymmetric SO₂ stretch |

| ~1175 | Strong | Symmetric SO₂ stretch |

| ~1095 | Strong | S-O-C stretch |

| ~815 | Strong | p-disubstituted benzene (B151609) C-H bend (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of methyl p-toluenesulfonate.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of methyl p-toluenesulfonate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Agitate the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher) NMR spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-15 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (or higher) NMR spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid methyl p-toluenesulfonate onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizations

The following diagrams illustrate the molecular structure and spectroscopic correlations of methyl p-toluenesulfonate.

In-Depth Technical Guide to the Theoretical Reactivity of Methyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to understand and predict the reactivity of methyl p-toluenesulfonate (methyl tosylate), a crucial reagent in organic synthesis and drug development. By leveraging computational chemistry, researchers can gain deep insights into reaction mechanisms, transition states, and the factors governing reaction outcomes, thereby accelerating the design and optimization of synthetic routes.

Introduction to Methyl p-Toluenesulfonate Reactivity

Methyl p-toluenesulfonate is a powerful methylating agent widely employed in organic chemistry. Its reactivity is primarily governed by the facile displacement of the p-toluenesulfonate (tosylate) group, which is an excellent leaving group due to the resonance stabilization of the resulting anion. The principal reaction mechanism for methyl p-toluenesulfonate is the bimolecular nucleophilic substitution (Sₙ2) reaction.

The Sₙ2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of these reaction pathways.

Theoretical and Computational Methodologies

The theoretical investigation of methyl p-toluenesulfonate reactivity typically involves the use of quantum chemical calculations to map out the potential energy surface (PES) of the reaction. This allows for the identification and characterization of stationary points, including reactants, products, and, most importantly, the transition state.

Density Functional Theory (DFT)

DFT is a popular and computationally efficient method for studying the electronic structure of molecules. The choice of the functional and basis set is critical for obtaining accurate results.

-

Functionals: A commonly used and well-benchmarked functional for Sₙ2 reactions is the hybrid functional B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Sets: Pople-style basis sets, such as 6-31+G(d) or larger sets like 6-311++G(d,p) , are frequently employed. The inclusion of diffuse functions (+) is important for describing the charge distribution in anionic species, and polarization functions (d,p) are necessary to accurately model the bonding in transition states.

Solvent Effects

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for these effects using either explicit or implicit solvent models.

-

Polarizable Continuum Model (PCM): This is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. The PCM model provides a good balance between accuracy and computational cost for many applications.

The Sₙ2 Reaction Pathway: A Computational Perspective

The Sₙ2 reaction of methyl p-toluenesulfonate with a nucleophile (Nu⁻) proceeds through a well-defined pathway on the potential energy surface.